Dideuteriomethanone

説明

Paraformaldehyde-D2 is a labelled analogue of Paraformaldehyde.

生物活性

Dideuteriomethanone, also known as deuterated formaldehyde or CD₂O, is a deuterated form of formaldehyde with significant applications in biological research due to its unique isotopic properties. This article explores the biological activity of this compound, highlighting its role in metabolic studies, protein dynamics, and its potential therapeutic implications.

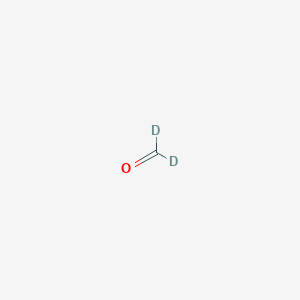

- Molecular Formula : CD₂O

- Molecular Weight : 32.04 g/mol

- Structure : this compound consists of two deuterium atoms replacing the hydrogen atoms in formaldehyde.

Biological Applications

This compound serves as a valuable tool in various biological studies due to its isotopic labeling capabilities. The substitution of hydrogen with deuterium alters the compound's mass and vibrational properties, enabling researchers to track metabolic pathways and interactions at a molecular level.

1. Metabolic Labeling and Proteomics

This compound is utilized in metabolic labeling to study biochemical pathways. The incorporation of deuterium allows for the differentiation between labeled and unlabeled molecules during mass spectrometry analysis. This isotopic labeling facilitates:

- Tracking Metabolites : Researchers can trace the movement of metabolites through various biochemical pathways.

- Understanding Enzyme Kinetics : The differences in bond strength and vibrational frequencies between hydrogen and deuterium can influence enzyme activity, providing insights into catalytic mechanisms.

2. Protein Dynamics

Labeling proteins with this compound provides insights into protein interactions and conformational changes within cellular environments. Studies have demonstrated that:

- Enhanced Detection : The distinct NMR signals from deuterated compounds improve the detection of protein dynamics.

- Isotope Effects on Reaction Rates : The presence of deuterium can alter reaction rates, allowing researchers to infer details about reaction mechanisms.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Study on Protein Folding : A study investigated the effects of this compound on the folding kinetics of a model protein. The results indicated that deuterated labeling significantly influenced the folding pathway, suggesting that isotopic substitution can alter protein stability and dynamics.

- Metabolic Pathway Analysis : In a metabolic study involving mammalian cells, this compound was used to trace glucose metabolism. The findings revealed altered metabolic fluxes when cells were exposed to deuterated substrates, underscoring the compound's role in elucidating metabolic pathways.

Comparison with Other Isotopically Labeled Compounds

This compound shares similarities with other isotopically labeled compounds, which are also used in biochemical research. Below is a comparison table highlighting key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CD₂O | Used for metabolic labeling; enhances NMR signals |

| Deuterated Acetaldehyde | C₂H₃D₁O | Commonly used for studying metabolic pathways |

| Dideuteroacetone | C₃H₆D₂O | Used in organic synthesis; two deuterium atoms |

| Perdeuteroformaldehyde | CD₃O | Fully deuterated; used for advanced spectroscopic studies |

科学的研究の応用

Scientific Research Applications

Dideuteriomethanone finds applications across multiple scientific disciplines:

A. Organic Synthesis

- Reactivity : this compound serves as an electrophile in organic reactions, facilitating the synthesis of complex molecules. The presence of deuterium can influence reaction pathways and mechanisms due to kinetic isotope effects.

- Synthesis Methods : Various methods exist for synthesizing this compound, including the reduction of formaldehyde using deuterated reagents.

B. Analytical Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : this compound is widely used as a solvent in NMR spectroscopy. Its lack of hydrogen atoms eliminates interference from solvent peaks, enhancing signal clarity. The deuterium atoms provide a lock signal for improved stability and reproducibility.

- Mass Spectrometry : As an isotopic tracer, this compound allows researchers to differentiate between labeled and non-labeled molecules, aiding in the study of metabolic pathways and molecular interactions.

C. Biological Studies

- Metabolic Labeling : this compound is utilized for tracking metabolic pathways and protein interactions in biological systems. Its isotopic labeling capabilities enable researchers to observe changes in reaction rates and dynamics without significantly altering the behavior of the molecules involved.

- Enzyme Kinetics : Studies indicate that this compound can influence enzyme kinetics due to differences in bond strength and vibrational frequencies associated with deuterium compared to hydrogen.

A. Interaction Studies

Research has demonstrated that labeling proteins with this compound facilitates understanding protein dynamics within cellular environments. For instance, one study explored how this compound affects the kinetics of enzyme-catalyzed reactions by comparing reaction rates between this compound and regular formaldehyde.

B. Metabolic Pathway Tracing

In metabolic studies, this compound has been employed to trace specific pathways in organisms, providing insights into how metabolic processes are influenced by isotopic variations. This capability is particularly beneficial in complex biological systems where traditional methods may fall short.

特性

IUPAC Name |

dideuteriomethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43094-80-0 | |

| Record name | Formaldehyde-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00168098 | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-98-8, 32008-59-6 | |

| Record name | Formaldehyde-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Paraformaldehyde-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。